![molecular formula C47H70BrO4PPdSi B13892839 Bromo-[6-(2-trimethylsilylethoxycarbonyl)cyclohexa-2,3,5-trien-1-yl]palladium;[6-tert-butoxy-2-(2,6-diisopropylphenyl)-3-methoxy-phenyl]-dicyclohexyl-phosphane](/img/structure/B13892839.png)
Bromo-[6-(2-trimethylsilylethoxycarbonyl)cyclohexa-2,3,5-trien-1-yl]palladium;[6-tert-butoxy-2-(2,6-diisopropylphenyl)-3-methoxy-phenyl]-dicyclohexyl-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo-[6-(2-trimethylsilylethoxycarbonyl)cyclohexa-2,3,5-trien-1-yl]palladium;[6-tert-butoxy-2-(2,6-diisopropylphenyl)-3-methoxy-phenyl]-dicyclohexyl-phosphane: is a complex organometallic compound. It is primarily used in catalysis, particularly in cross-coupling reactions, which are essential in the synthesis of various organic compounds. The compound’s unique structure allows it to facilitate a range of chemical transformations, making it valuable in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bromo-[6-(2-trimethylsilylethoxycarbonyl)cyclohexa-2,3,5-trien-1-yl]palladium;[6-tert-butoxy-2-(2,6-diisopropylphenyl)-3-methoxy-phenyl]-dicyclohexyl-phosphane typically involves the reaction of palladium precursors with the corresponding ligands. The reaction conditions often include:
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dichloromethane (DCM).
Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Palladium(II) acetate or palladium(II) chloride are often used as catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Quality Control: Rigorous quality control measures ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bromo-[6-(2-trimethylsilylethoxycarbonyl)cyclohexa-2,3,5-trien-1-yl]palladium;[6-tert-butoxy-2-(2,6-diisopropylphenyl)-3-methoxy-phenyl]-dicyclohexyl-phosphane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: The compound is involved in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like aryl halides and alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. In cross-coupling reactions, the products are typically biaryl compounds or other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
Bromo-[6-(2-trimethylsilylethoxycarbonyl)cyclohexa-2,3,5-trien-1-yl]palladium;[6-tert-butoxy-2-(2,6-diisopropylphenyl)-3-methoxy-phenyl]-dicyclohexyl-phosphane has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including Suzuki-Miyaura and Heck reactions.
Medicine: Research is ongoing to explore its potential in drug development and medicinal chemistry.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Wirkmechanismus
The mechanism by which Bromo-[6-(2-trimethylsilylethoxycarbonyl)cyclohexa-2,3,5-trien-1-yl]palladium;[6-tert-butoxy-2-(2,6-diisopropylphenyl)-3-methoxy-phenyl]-dicyclohexyl-phosphane exerts its effects involves:
Molecular Targets: The compound interacts with various organic molecules, facilitating the formation of new chemical bonds.
Pathways: It activates specific pathways in catalytic cycles, enabling efficient chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Palladium(II) acetate
- Palladium(II) chloride
- [1,1’-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride
Uniqueness
Bromo-[6-(2-trimethylsilylethoxycarbonyl)cyclohexa-2,3,5-trien-1-yl]palladium;[6-tert-butoxy-2-(2,6-diisopropylphenyl)-3-methoxy-phenyl]-dicyclohexyl-phosphane is unique due to its specific ligand structure, which provides enhanced stability and reactivity in catalytic processes compared to other palladium complexes.
Eigenschaften
Molekularformel |
C47H70BrO4PPdSi |
|---|---|
Molekulargewicht |
944.4 g/mol |
InChI |
InChI=1S/C35H53O2P.C12H17O2Si.BrH.Pd/c1-24(2)28-20-15-21-29(25(3)4)32(28)33-30(36-8)22-23-31(37-35(5,6)7)34(33)38(26-16-11-9-12-17-26)27-18-13-10-14-19-27;1-15(2,3)10-9-14-12(13)11-7-5-4-6-8-11;;/h15,20-27H,9-14,16-19H2,1-8H3;5-8H,9-10H2,1-3H3;1H;/q;-1;;+2/p-1 |
InChI-Schlüssel |
ICGQAPULPXXSAB-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC(C)(C)C)OC.C[Si](C)(C)CCOC(=O)C1=CC=C=C[CH-]1.Br[Pd+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-[[4-(4-chlorophenyl)phthalazin-1-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B13892760.png)
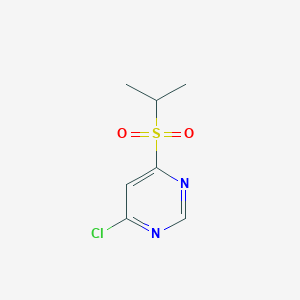
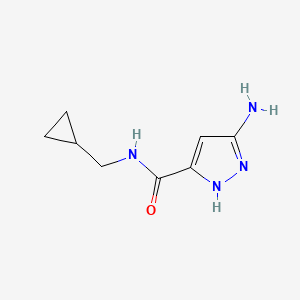
![[2-(Dimethylamino)-1,3-thiazol-5-yl]-phenylmethanone](/img/structure/B13892775.png)
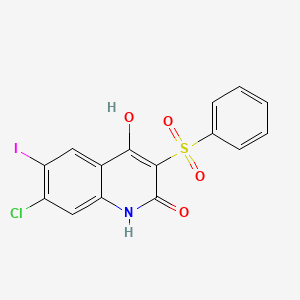
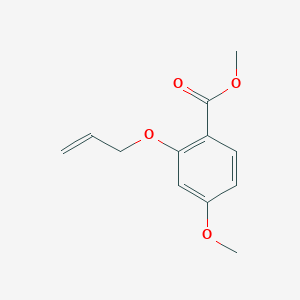
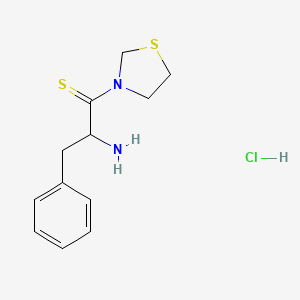

![N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)phenyl]propanamide](/img/structure/B13892800.png)
![5-acetyl-N-[3-(dimethylamino)-2,2-dimethylpropyl]-2-thiophenecarboxamide](/img/structure/B13892803.png)



![2-Bromo-6-chlorothieno[3,2-B]pyridine](/img/structure/B13892831.png)
